Pyridin-3-yl 4-methoxybenzoate
Overview
Description
Pyridin-3-yl 4-methoxybenzoate: is an organic compound that combines a pyridine ring with a methoxybenzoate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and benzoate moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-3-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of pyridin-3-yl methanol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of pyridin-3-yl 4-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Pyridin-3-yl 4-methoxybenzoate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design .
Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Pyridin-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . Molecular docking studies have provided insights into the binding interactions of these derivatives with tubulin.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar nitrogen-containing ring structure.
4-Methoxybenzoic Acid: An aromatic carboxylic acid with a methoxy group, similar to the benzoate moiety in Pyridin-3-yl 4-methoxybenzoate.
Pyridin-3-yl Methanol: A compound with a pyridine ring and a hydroxyl group, used as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the combination of the pyridine and methoxybenzoate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
pyridin-3-yl 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-11-6-4-10(5-7-11)13(15)17-12-3-2-8-14-9-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWNYFZZFROOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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